![molecular formula C10H12F2S B13272946 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene](/img/structure/B13272946.png)
1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene is an organic compound with the molecular formula C10H12F2S It is characterized by the presence of a difluoromethylsulfanyl group attached to a benzene ring, which also bears a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable benzene derivative reacts with a difluoromethylsulfanyl reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution often involve catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethylsulfanyl group can form strong interactions with these targets, influencing their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene
- 1-[(Difluoromethyl)sulfanyl]-4-methylbenzene
Comparison: Compared to similar compounds, 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H12F2S |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2S/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3 |
InChI Key |
PIFSWRKBPAMLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



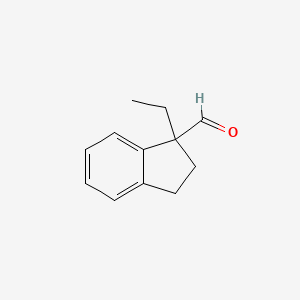
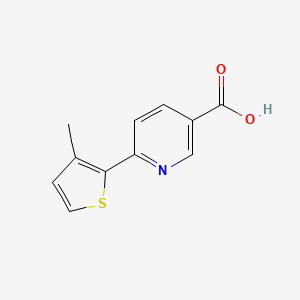


![Benzyl[(4-propoxyphenyl)methyl]amine](/img/structure/B13272887.png)
![2-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13272901.png)

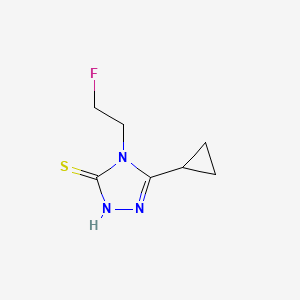
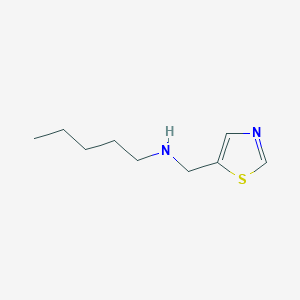
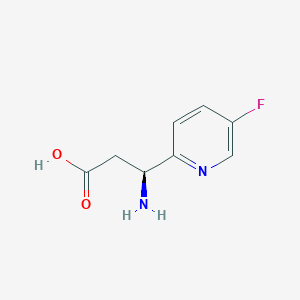
amine](/img/structure/B13272950.png)


